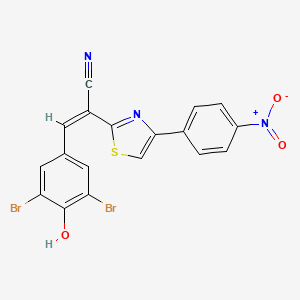
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Br2N3O3S and its molecular weight is 507.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476673-86-6, is a compound that has garnered interest due to its potential biological activities. The compound features a complex structure that includes brominated phenolic and thiazole moieties, which are known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C18H9Br2N3O3S with a molecular weight of 507.2 g/mol. The structural characteristics suggest that it may exhibit diverse interactions within biological systems due to the presence of multiple functional groups.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives containing thiazole rings have demonstrated activity against various bacterial strains and fungi. A study reported that thiazole derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL against tested pathogens .
Antioxidant Activity
The compound's structure suggests potential antioxidant activity. Compounds with similar structural motifs have shown efficacy in scavenging reactive oxygen species (ROS). This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Tyrosinase Inhibition
A notable area of research involves the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds with β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffolds have been shown to inhibit tyrosinase effectively. For example, related compounds demonstrated IC50 values as low as 1.03 µM, indicating potent inhibitory effects . This suggests that this compound may also exhibit similar activity.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, such as tyrosinase, through competitive or non-competitive mechanisms.
- Antioxidant Pathways : It may enhance cellular antioxidant defenses by modulating the expression of antioxidant enzymes or directly scavenging free radicals.
- Cell Signaling Modulation : The presence of hydroxyl and nitro groups can influence cell signaling pathways related to inflammation and apoptosis.
Case Studies
Several studies have explored the biological implications of related compounds:
- Study on Tyrosinase Inhibition : A recent investigation into thiazole-based compounds revealed their potential in treating hyperpigmentation disorders by inhibiting tyrosinase activity in vitro and in vivo .
- Antioxidant Effects : Research demonstrated that certain dibromo-substituted phenolic compounds could reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
Data Summary
属性
IUPAC Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2N3O3S/c19-14-6-10(7-15(20)17(14)24)5-12(8-21)18-22-16(9-27-18)11-1-3-13(4-2-11)23(25)26/h1-7,9,24H/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMEYYICDATDC-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














